molecular formula C9H10BrNO3 B1275061 Amino(5-bromo-2-methoxyphenyl)acetic acid CAS No. 500696-01-5

Amino(5-bromo-2-methoxyphenyl)acetic acid

Cat. No. B1275061
M. Wt: 260.08 g/mol
InChI Key: GCRUCIXWROVKQR-UHFFFAOYSA-N
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Description

Amino(5-bromo-2-methoxyphenyl)acetic acid is a compound that has been studied for its potential applications in medicinal chemistry. It is structurally related to other compounds that have been synthesized and characterized for their properties and potential uses in various fields, including pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds, such as 2-Amino-2-(5-bromo-6-methoxy-2-naphthyl) Propionic Acid, has been achieved through a series of reactions starting with bromination, followed by acylation, Bucherer Berg's reaction, and hydrolysis. The synthesis process has been optimized to achieve high yields, with an overall yield of 68% reported for the related compound .

Molecular Structure Analysis

The molecular structure and vibrational properties of a similar dipeptide compound have been studied using Density Functional Theory (DFT) and vibrational spectroscopy. The DFT calculations, combined with Pulay's Scaled Quantum Mechanics Force Field (SQMFF) methodology, have provided a detailed understanding of the normal modes of vibration for both the neutral and zwitterionic forms of the compound. The study also included a Natural Bond Orbital (NBO) analysis and Bader's Atoms in Molecules theory (AIM) to analyze the electronic delocalization and topological properties of electronic charge density .

Chemical Reactions Analysis

While the specific chemical reactions of Amino(5-bromo-2-methoxyphenyl)acetic acid are not detailed in the provided papers, related compounds have been synthesized through reactions that include bromination, acylation, and hydrolysis. These reactions are crucial for the formation of the desired compound and its intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques. For instance, the dipeptide compound's vibrational spectra were characterized by intense bands in the infrared and Raman spectra, which are indicative of its structural features. The vibrational calculations also allowed for the determination of scaled force constants, which are important for understanding the compound's physical properties . Additionally, the analysis of amino acids and carboxylic acids by gas chromatography after derivatization procedures provides insights into the analytical methods that can be used for the separation and characterization of such compounds .

Scientific Research Applications

Metabolism and Metabolic Pathways

Amino(5-bromo-2-methoxyphenyl)acetic acid is an important metabolite in the study of various compounds' metabolism. For instance, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats was explored, and 4-bromo-2,5-dimethoxyphenylacetic acid was identified as a metabolite, which shows the substance’s involvement in metabolic pathways in organisms (Kanamori et al., 2002).

Synthesis and Chemical Reactions

Amino(5-bromo-2-methoxyphenyl)acetic acid is also used as an intermediate in chemical synthesis. For example, it has been synthesized by bromination of 2-methoxynaphthalene, followed by acylation and other reactions, showing its versatility as a building block in organic chemistry (Ai, 2002).

Antioxidant Properties

Research into naturally occurring bromophenols, similar in structure to amino(5-bromo-2-methoxyphenyl)acetic acid, has indicated potential antioxidant activities. These compounds, derived from marine algae, demonstrated strong free radical scavenging activity, highlighting the potential of bromophenol derivatives in antioxidant applications (Li et al., 2011).

Application in Antimycobacterial Agents

Phenoxyacetic acid derivatives, structurally related to amino(5-bromo-2-methoxyphenyl)acetic acid, have shown promise in the development of antimycobacterial agents. This underscores the potential of such compounds in therapeutic applications against bacterial infections (Ali & Shaharyar, 2007).

Novel Peptidomimetic Scaffolds

Amino acid derivatives, including structures akin to amino(5-bromo-2-methoxyphenyl)acetic acid, have been explored for creating novel peptidomimetic scaffolds. This research opens avenues for the development of new therapeutic agents mimicking peptide structures (Todd et al., 2002).

Anticancer Applications

Derivatives of amino acids, similar to amino(5-bromo-2-methoxyphenyl)acetic acid, have been synthesized and evaluated for their anticancer properties. This indicates the role of such compounds in developing potential cancer treatments (Bekircan et al., 2008).

properties

IUPAC Name

2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRUCIXWROVKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404194
Record name amino(5-bromo-2-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino(5-bromo-2-methoxyphenyl)acetic acid

CAS RN

500696-01-5
Record name α-Amino-5-bromo-2-methoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500696-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name amino(5-bromo-2-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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